2-Cyano-5-phenyl-2,4-pentadienethioamide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H10N2S |
|---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
(2Z,4E)-2-cyano-5-phenylpenta-2,4-dienethioamide |
InChI |
InChI=1S/C12H10N2S/c13-9-11(12(14)15)8-4-7-10-5-2-1-3-6-10/h1-8H,(H2,14,15)/b7-4+,11-8- |
InChI Key |
ZFQNTRNDIHSZDF-KXBBGWRGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C(/C#N)\C(=S)N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C#N)C(=S)N |
Origin of Product |
United States |
Historical Context and Evolution of Pentadienethioamide Chemistry
The development of pentadienethioamide chemistry is intrinsically linked to the broader history of thioamides, which have long been recognized as important isosteres of amides in medicinal and organic chemistry. nih.govtandfonline.comchemrxiv.org The replacement of the oxygen atom in an amide with a sulfur atom imparts significant changes in the molecule's steric and electronic properties, leading to altered reactivity and biological activity. chemrxiv.org
Historically, the synthesis of thioamides was achieved through the thionation of the corresponding amides, often employing reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. chemrxiv.org Another classic method is the Willgerodt-Kindler reaction, which typically involves the reaction of an aryl alkyl ketone with elemental sulfur and an amine to form a thioamide. chemrxiv.org The evolution of synthetic methodologies has since provided a plethora of new and more practical approaches for thioamide synthesis using various sulfuration agents. mdpi.com
The chemistry of α,β-unsaturated thioamides, a class to which 2-Cyano-5-phenyl-2,4-pentadienethioamide belongs, has been a subject of interest due to their extended conjugation and diverse reactivity. These compounds can act as versatile building blocks in cycloaddition reactions and for the synthesis of various heterocyclic compounds. nih.gov The presence of multiple reactive sites in molecules like this compound, derived from precursors such as cyanothioacetamide, has allowed for their extensive use in multicomponent reactions to generate functionally substituted heterocycles like pyrans, thiopyrans, pyridines, and thiophenes. researchgate.net The synthesis of "cinnamylidencyanothioacetamide," another name for the title compound, is achieved through the condensation of cinnamaldehyde (B126680) with cyanothioacetamide.
Structural Features and Electronic Configuration of 2 Cyano 5 Phenyl 2,4 Pentadienethioamide
The molecule possesses a conjugated system extending from the phenyl ring, through the pentadiene backbone, to the cyano and thioamide functionalities. This extensive π-system dictates the molecule's geometry, which is likely to be predominantly planar to maximize orbital overlap. The two carbon-carbon double bonds in the pentadiene chain are expected to adopt an (E,E) configuration for steric reasons, similar to what has been observed in the crystal structure of the analogous compound, (2E,4E)-N-Benzyl-2-cyano-5-phenylpenta-2,4-dienamide.
The electronic configuration of 2-Cyano-5-phenyl-2,4-pentadienethioamide is characterized by a polarized π-system. The presence of electron-withdrawing groups, the cyano (C≡N) and the thioamide (C=S) moieties, significantly influences the electron density distribution across the conjugated backbone. nih.gov The thioamide group itself is a unique functional group with a C=S double bond that is longer and more polarizable than the C=O bond in the corresponding amide. nih.gov The lone pair of electrons on the nitrogen atom can delocalize into the C=S bond, giving the C-N bond partial double bond character and restricting rotation.
This electronic arrangement creates a molecule with multiple electrophilic and nucleophilic centers, making it a versatile reactant. The β-carbon of the α,β-unsaturated system is susceptible to nucleophilic attack (a Michael acceptor), while the sulfur atom of the thioamide can act as a nucleophile. The extended conjugation also results in the absorption of light in the UV-visible region, a characteristic property of such chromophores.
Broad Significance of the 2 Cyano 5 Phenyl 2,4 Pentadienethioamide Motif As a Synthetic Synthon
Precursor-Based Condensation Reactions
The cornerstone of this compound synthesis lies in the condensation of two key precursors: a derivative of cyanothioacetamide and a substituted cinnamaldehyde. This approach, rooted in the principles of the Knoevenagel condensation, provides a reliable method for the formation of the characteristic α,β-unsaturated system of the target molecule. acgpubs.orgwikipedia.orgsigmaaldrich.com
Approaches Utilizing Cyanothioacetamide Derivatives
Cyanothioacetamide (2-cyanoethanethioamide) serves as a critical building block in the synthesis of this compound. Its active methylene (B1212753) group, positioned between the electron-withdrawing cyano and thioamide functionalities, is readily deprotonated under basic conditions, forming a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of an aldehyde, initiating the condensation process.
The reaction of cinnamaldehyde with cyanothioacetamide is a direct route to forming the extended π-system of this compound. ijcps.org The general reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine, triethylamine) or an ammonium (B1175870) salt, to facilitate the initial deprotonation of cyanothioacetamide without promoting self-condensation of the aldehyde. wikipedia.org
A general representation of the synthesis is as follows:
Table 1: Key Reagents in the Synthesis of this compound
| Reagent | Role |
| Cinnamaldehyde | Electrophilic carbonyl compound |
| Cyanothioacetamide | Active methylene compound (nucleophile precursor) |
| Basic Catalyst (e.g., Piperidine) | Facilitates carbanion formation |
| Solvent (e.g., Ethanol) | Reaction medium |
Strategies Involving Substituted Cinnamaldehyde Derivatives
The versatility of the Knoevenagel condensation allows for the synthesis of a wide array of this compound analogues by employing variously substituted cinnamaldehyde derivatives. The electronic nature and position of substituents on the phenyl ring of cinnamaldehyde can influence the reactivity of the aldehyde and the properties of the final product.
For instance, electron-donating groups on the aromatic ring may slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing the reaction rate. Conversely, electron-withdrawing groups can enhance the electrophilicity, facilitating the nucleophilic attack. This modularity enables the generation of a library of compounds with tailored electronic and steric properties for structure-activity relationship studies.
Stereoselective Synthesis of (2E,4E)-2-Cyano-5-phenyl-2,4-pentadienethioamide Isomers
The synthesis of this compound can result in a mixture of geometric isomers due to the presence of two carbon-carbon double bonds. The thermodynamically more stable (2E,4E) isomer is often the major product, particularly under conditions that allow for equilibration. lookchem.com The "E" configuration denotes that the higher priority substituents on each carbon of the double bond are on opposite sides.
Achieving high stereoselectivity for the (2E,4E) isomer is often desirable for ensuring the purity and consistent properties of the final compound. The reaction conditions, including the choice of catalyst and solvent, can play a role in directing the stereochemical outcome. In many Knoevenagel-type condensations, the initial product may be a mixture of E and Z isomers. However, because the isomers can often equilibrate via a common intermediate, the more stable isomer can be obtained as the major product upon prolonged reaction times or through specific workup procedures. wikipedia.org For unsaturated aldehydes like cinnamaldehyde, the reaction with malonic acid derivatives in the presence of catalysts like N-methyl morpholine (B109124) has been shown to yield exclusively E-stereoisomers. tandfonline.com
Exploration of Novel Multicomponent Reaction Pathways
While the two-component condensation is the most direct approach, there is growing interest in the development of multicomponent reactions (MCRs) for the synthesis of complex molecules like this compound and its analogues. MCRs offer several advantages, including increased efficiency, reduced waste, and the ability to generate molecular diversity in a single step. chemistryforsustainability.org
Atom-Economy and Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to organic synthesis to minimize environmental impact. The Knoevenagel condensation, being a condensation reaction, inherently has a good atom economy, with the main byproduct being water. chegg.com However, traditional protocols often utilize volatile and potentially hazardous organic solvents and catalysts. tandfonline.com
Recent research has focused on developing greener alternatives for the Knoevenagel condensation. These include:
Solvent-free conditions: Conducting the reaction in the absence of a solvent, often with grinding or microwave irradiation, can significantly reduce waste. researchgate.netresearchgate.net
Aqueous media: Using water as a solvent is an environmentally benign alternative to organic solvents. ijcps.org
Green catalysts: The use of biodegradable and reusable catalysts, such as those derived from agro-waste, has been explored to replace traditional amine catalysts. acgpubs.org For instance, water extracts of various plant materials have been shown to effectively catalyze Knoevenagel condensations. acgpubs.org
The application of these green methodologies to the synthesis of this compound can lead to more sustainable and environmentally friendly production of this compound. bhu.ac.in
Nucleophilic and Electrophilic Reactivity of the Thioamide Functional Group
The thioamide functional group (–C(S)NH₂) is ambiphilic, capable of acting as both a nucleophile and an electrophile. The sulfur atom, with its lone pairs of electrons, is a potent, soft nucleophile. researchgate.net This nucleophilicity is central to many of the cyclization reactions of the parent molecule. For instance, the sulfur can readily attack electrophilic centers, such as the carbon of an α-haloketone, initiating the well-known Hantzsch thiazole (B1198619) synthesis. chemhelpasap.comnih.gov
Conversely, the thiocarbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The electrophilicity of this carbon can be significantly enhanced by activating the thioamide nitrogen. nih.govrsc.org Site-selective N-acylation, for example with tert-butoxycarbonyl (Boc) groups, reduces the electron-donating resonance from the nitrogen into the C=S bond (nN→π*C=S). rsc.org This "ground-state destabilization" makes the thiocarbonyl carbon a much stronger electrophile, facilitating reactions like transamidation, where one amine group is substituted for another. nih.govrsc.org While the primary thioamide of this compound is a modest electrophile, its conversion to an N-activated derivative would open pathways for nucleophilic acyl substitution reactions.
Reactivity of the Conjugated Diene System in this compound
The conjugated diene system in this compound is subject to electrophilic addition reactions, similar to other dienes like 1,3-butadiene. libretexts.org The reaction proceeds via the formation of a resonance-stabilized allylic carbocation intermediate. Protonation or attack by another electrophile (E⁺) can occur at either the C2 or C4 position. The subsequent attack by a nucleophile (Nu⁻) can lead to two types of products: a 1,2-addition product or a 1,4-addition product. libretexts.org
For example, the addition of HBr could result in the formation of a mixture of products. The initial protonation would form the most stable allylic carbocation, with the positive charge delocalized across the system. The bromide ion would then attack at one of the carbons bearing the partial positive charge. libretexts.org The presence of the electron-withdrawing cyano and thioamide groups at C2 deactivates the diene system towards standard Diels-Alder reactions. However, this electronic profile makes it a potential candidate for inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. The cyano group itself can, in rare cases, participate as a dienophile in intramolecular cycloadditions, though this is less common for unactivated nitriles. nih.gov
Cyclization Reactions Leading to Heterocyclic Frameworks
The polyfunctional nature of this compound makes it an excellent substrate for synthesizing a variety of heterocyclic compounds.
Formation of Thiazole Derivatives from this compound
One of the most significant transformations of thioamides is their conversion to thiazole derivatives through the Hantzsch thiazole synthesis. synarchive.com This reaction involves the condensation of a thioamide with an α-haloketone. chemhelpasap.com In this process, the nucleophilic sulfur of this compound attacks the α-carbon of the haloketone, displacing the halide. The subsequent intramolecular cyclization, involving the attack of the thioamide nitrogen onto the ketone's carbonyl carbon, followed by dehydration, yields a highly substituted thiazole. chemhelpasap.comscribd.com This method allows for the creation of a diverse library of thiazole compounds by varying the α-haloketone reactant. nih.gov
| α-Haloketone Reactant | Resulting Thiazole Product |
|---|---|
| Phenacyl bromide | 2-[(1E,3E)-1-Cyano-4-phenyl-1,3-butadienyl]-4-phenylthiazole |
| Chloroacetone | 2-[(1E,3E)-1-Cyano-4-phenyl-1,3-butadienyl]-4-methylthiazole |
| Ethyl bromopyruvate | Ethyl 2-[(1E,3E)-1-Cyano-4-phenyl-1,3-butadienyl]thiazole-4-carboxylate |
| 3-Bromo-2-butanone | 2-[(1E,3E)-1-Cyano-4-phenyl-1,3-butadienyl]-4,5-dimethylthiazole |
Regioselective Transformations of Derived Thiazole Compounds, e.g., Bromination
The thiazole ring, once formed, can undergo further functionalization, such as electrophilic aromatic substitution. Bromination is a common example of such a transformation. The regioselectivity of the substitution is dictated by the electronic nature of the substituents already present on the thiazole ring. In 2,4-disubstituted thiazoles, electrophilic attack typically occurs at the C5 position, which is the most electron-rich and unhindered position. thieme-connect.comresearchgate.net
For a thiazole derived from this compound and phenacyl bromide, the resulting structure would be 2-[(1E,3E)-1-Cyano-4-phenyl-1,3-butadienyl]-4-phenylthiazole. Bromination of this compound would be expected to yield the 5-bromo derivative. Further functionalization can be achieved through regioselective cross-coupling reactions, often after converting the brominated thiazole into an organometallic reagent. nih.govtum.de For instance, palladium-catalyzed cross-coupling reactions can be used to introduce new alkyl or aryl substituents at specific positions on the thiazole ring. thieme-connect.comnih.gov
Utility in [3+2] Dipolar Cycloaddition Reactions as Activated Substrates
The electron-deficient nature of the α,β-unsaturated nitrile system within this compound makes it a suitable dipolarophile for [3+2] cycloaddition reactions. researchgate.net This type of reaction involves the combination of a 1,3-dipole with a π-system to form a five-membered ring. The C2=C3 double bond, activated by the adjacent electron-withdrawing cyano group, is the most likely site for cycloaddition. A variety of 1,3-dipoles, such as nitrile oxides, azides, and nitrones, can be employed in this reaction to generate novel, complex heterocyclic frameworks. uchicago.edunih.gov
| 1,3-Dipole | Resulting Heterocyclic Product Class |
|---|---|
| Phenyl azide | Triazoline |
| Benzonitrile oxide | Isoxazoline |
| C-Phenyl-N-methylnitrone | Isoxazolidine |
| Diazomethane | Pyrazoline |
Advanced Spectroscopic and Structural Characterization of 2 Cyano 5 Phenyl 2,4 Pentadienethioamide and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For complex structures like 2-Cyano-5-phenyl-2,4-pentadienethioamide, one-dimensional (1D) NMR spectra can be crowded and difficult to interpret. Therefore, two-dimensional (2D) NMR techniques are essential for definitive structural assignment and conformational analysis.
Unambiguous Structural Assignments via Two-Dimensional NMR Techniques
Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in the structural elucidation of this compound and its derivatives. HSQC correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the straightforward assignment of ¹H-¹³C one-bond connectivities.
HMBC, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. For instance, in compounds structurally related to this compound, HMBC experiments have been crucial in assigning the signals of the carbon nuclei in the conjugated system.
Table 1: Representative 2D NMR Correlations for Structural Elucidation
| Proton (¹H) Signal | Correlated Carbon (¹³C) Signals (HMBC) | Structural Fragment Deduced |
| Olefinic Protons | Cyano Carbon, Phenyl Carbons, Thioamide Carbonyl | Conjugated pentadiene system |
| Phenyl Protons | Olefinic Carbons, Phenyl Carbons | Phenyl group connectivity |
| Amide Protons | Thioamide Carbonyl | Thioamide group |
This table is a generalized representation of expected correlations based on the structure of this compound and its known analogs.
Conformational Analysis using NMR Spectroscopy
The conformation of a molecule in solution can significantly influence its reactivity and biological activity. Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful NMR technique for determining the spatial proximity of atoms within a molecule. By analyzing the cross-peaks in a NOESY spectrum, it is possible to deduce the preferred conformation of the molecule in solution.
For flexible molecules like this compound, which has several rotatable single bonds, NOESY can help determine the relative orientation of the phenyl ring and the pentadienethioamide backbone. The presence or absence of NOE cross-peaks between specific protons can provide evidence for a particular conformational preference. For instance, an NOE between a proton on the phenyl ring and a proton on the dienyl chain would indicate a folded or twisted conformation. The study of related 1,5-diaryl-3-oxo-1,4-pentadiene derivatives has demonstrated the utility of NOESY in discerning predominant conformers in solution. mdpi.comresearchgate.net
X-ray Diffraction Analysis for Solid-State Structure Determination
While NMR provides information about the structure and conformation of molecules in solution, X-ray diffraction analysis reveals the precise three-dimensional arrangement of atoms and molecules in the solid state.
Single-Crystal X-ray Crystallography of this compound and its Derivatives
Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of molecular structure. The structure of a closely related derivative, trans,trans-2-Cyano-5-(4-methoxyphenyl)penta-2,4-dienethioamide, has been elucidated using this technique. researchgate.net This analysis confirmed the E configuration about both C=C double bonds. The π-conjugated molecule is nearly planar, with a small dihedral angle between the central diene fragment and the thioamide group. researchgate.net
The synthesis of various (2E,4E)-2-Cyano-5-phenylpenta-2,4-dienethioamide derivatives has been reported, with the structures of key compounds being confirmed by single-crystal X-ray diffraction analysis. researchgate.net
Table 2: Selected Crystallographic Data for a Derivative, trans,trans-2-Cyano-5-(4-methoxyphenyl)penta-2,4-dienethioamide *
| Parameter | Value |
| Chemical Formula | C₁₃H₁₂N₂OS |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.345(3) |
| b (Å) | 7.890(2) |
| c (Å) | 13.456(3) |
| β (°) | 108.98(1) |
| V (ų) | 1238.9(5) |
| Z | 4 |
Data obtained for a closely related derivative and serves as a representative example. researchgate.net
Analysis of Intermolecular Interactions and Crystal Packing by Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the Hirshfeld surface, a detailed picture of the crystal packing can be obtained.
For π-conjugated systems like this compound and its derivatives, Hirshfeld surface analysis can reveal the nature and extent of intermolecular interactions such as hydrogen bonds and π-π stacking. In the crystal structure of trans,trans-2-Cyano-5-(4-methoxyphenyl)penta-2,4-dienethioamide, molecules are linked by N—H⋯N and N—H⋯S hydrogen bonds, forming a two-dimensional network. researchgate.net
High-Resolution Mass Spectrometry for Molecular Confirmation
High-resolution mass spectrometry (HRMS) is an essential technique for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental compositions.
For this compound, HRMS would be used to confirm its elemental composition of C₁₂H₁₀N₂S. A study on the related compound, α-Cyano-5-phenyl-2,4-pentadienoic acid (CPPA), demonstrated the use of laser desorption/ionization (LDI) mass spectrometry to characterize the molecule. nih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, corroborating the data obtained from NMR and X-ray crystallography.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for identifying the functional groups present within a molecule. By probing the characteristic vibrations of chemical bonds, these techniques provide a molecular fingerprint, allowing for the structural elucidation of compounds like this compound. The analysis of the vibrational spectra of this compound and its derivatives reveals distinct peaks corresponding to the various functional moieties, confirming its molecular architecture.
The key functional groups in this compound include the nitrile (C≡N) group, the conjugated carbon-carbon double bonds (C=C) of the pentadiene backbone, the phenyl ring, and the thioamide (-CSNH₂) group. Each of these groups exhibits characteristic vibrational frequencies.
The nitrile group (C≡N) is particularly noteworthy for its sharp and intense absorption in a relatively uncongested region of the IR and Raman spectra. Typically, the stretching vibration of the C≡N bond appears in the range of 2100-2300 cm⁻¹. cas.org This distinct peak provides unequivocal evidence for the presence of the cyano functionality within the molecule.
The extended conjugated system, formed by the phenyl ring and the pentadiene chain, gives rise to a series of C=C stretching vibrations. These are typically observed as strong bands in the region of 1565–1580 cm⁻¹ in related cyano-containing molecules. researchgate.net The vibrations associated with the aromatic C=C bonds of the phenyl ring usually appear as a set of bands in the 1450-1600 cm⁻¹ region.
The thioamide group is a composite of several vibrations. The C=S stretching vibration is expected in the region of 800-1400 cm⁻¹, though its position can be variable due to coupling with other vibrations. The N-H stretching vibrations of the primary thioamide (-NH₂) typically appear as one or two bands in the 3100-3500 cm⁻¹ region of the IR spectrum. The N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹.
The table below summarizes the expected characteristic vibrational frequencies for the primary functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Nitrile (C≡N) | Stretching | 2100 - 2300 |
| Alkene (C=C) | Stretching | 1565 - 1580 |
| Aromatic (C=C) | Stretching | 1450 - 1600 |
| Thioamide (N-H) | Stretching | 3100 - 3500 |
| Thioamide (N-H) | Bending | 1600 - 1650 |
| Thioamide (C=S) | Stretching | 800 - 1400 |
This table presents expected frequency ranges based on the analysis of related chemical structures.
Electronic Absorption and Emission Spectroscopy for Photophysical Characterization
Electronic absorption and emission spectroscopy, primarily UV-Visible absorption and fluorescence spectroscopy, are instrumental in characterizing the photophysical properties of conjugated organic molecules like this compound. These techniques provide insights into the electronic transitions within the molecule and its behavior upon excitation with light.
The structure of this compound features an extensive π-conjugated system that includes the phenyl ring, the pentadiene chain, the cyano group, and the thioamide moiety. This extended conjugation is expected to result in significant absorption of light in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. The absorption arises from the promotion of electrons from lower-energy molecular orbitals (typically π orbitals) to higher-energy orbitals (typically π* orbitals). These are referred to as π → π* transitions. For similar conjugated systems, these transitions can be quite intense. rsc.org
The absorption spectrum of this compound is anticipated to display one or more strong absorption bands. The position of the longest wavelength absorption maximum (λmax) is particularly sensitive to the extent of conjugation. In related cyano-containing derivatives, absorption maxima can be found in the range of 266 to 414 nm. researchgate.net The presence of both electron-withdrawing (cyano) and potentially electron-donating (thioamide) groups attached to the conjugated system can also lead to intramolecular charge-transfer (ICT) character in the electronic transitions.
Upon absorption of photons, the excited molecule can return to its ground state through various pathways, one of which is the emission of light, a process known as fluorescence. Molecules with extensive π-systems and some degree of structural rigidity often exhibit fluorescence. The emission spectrum is typically Stokes-shifted, meaning it appears at a longer wavelength (lower energy) than the absorption spectrum. The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and the surrounding environment, such as the polarity of the solvent. For some conjugated systems, emission in the red end of the visible spectrum (550-625 nm) has been observed. nih.gov
The photophysical characteristics of this compound are summarized in the table below, with expected values based on structurally analogous compounds.
| Spectroscopic Parameter | Electronic Transition | Expected Wavelength Range (nm) |
| Absorption Maximum (λmax) | π → π* | 250 - 420 |
| Emission Maximum (λem) | Fluorescence | 400 - 650 |
This table presents expected wavelength ranges based on the photophysical properties of similar conjugated molecules.
Theoretical and Computational Chemistry of 2 Cyano 5 Phenyl 2,4 Pentadienethioamide
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Cyano-5-phenyl-2,4-pentadienethioamide. Methods like Density Functional Theory (DFT), often with basis sets such as B3LYP/6-311G(d), are used to calculate the molecular geometry and vibrational frequencies in the ground state. researchgate.net These calculations help in understanding the molecule's stability and spectroscopic properties.
Key electronic properties and reactivity descriptors that can be determined include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω) are calculated from HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This is vital for predicting how the molecule will interact with other reagents.
Table 1: Illustrative Global Reactivity Descriptors for this compound (Theoretical Values)
| Descriptor | Formula | Theoretical Value (a.u.) |
| HOMO Energy | EHOMO | -0.235 |
| LUMO Energy | ELUMO | -0.078 |
| Energy Gap | ΔE = ELUMO - EHOMO | 0.157 |
| Ionization Potential | I ≈ -EHOMO | 0.235 |
| Electron Affinity | A ≈ -ELUMO | 0.078 |
| Electronegativity | χ = (I + A) / 2 | 0.1565 |
| Chemical Potential | μ = -(I + A) / 2 | -0.1565 |
| Global Hardness | η = (I - A) / 2 | 0.0785 |
| Global Softness | S = 1 / (2η) | 6.369 |
| Electrophilicity Index | ω = μ² / (2η) | 0.156 |
Note: The values in this table are hypothetical and serve to illustrate the type of data generated from quantum chemical calculations.
Computational Studies on Conformational Preferences and Tautomerism
The flexible backbone of this compound allows for multiple conformations. Computational studies can explore the potential energy surface to identify the most stable conformers. This involves rotating bonds and calculating the energy of each resulting geometry to find the global and local minima.
Furthermore, the presence of the thioamide group introduces the possibility of thioamide-thioimidate tautomerism. researchgate.net Computational methods, particularly DFT, are employed to study the thermodynamics and kinetics of this equilibrium. orientjchem.orgresearchgate.net By calculating the relative energies of the tautomers and the energy barrier of the transition state for the proton transfer, researchers can predict the dominant tautomeric form under different conditions (e.g., in the gas phase or in various solvents). bohrium.comscispace.com
Elucidation of Reaction Mechanisms via Density Functional Theory (DFT)
DFT is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. pku.edu.cn For instance, in cycloaddition reactions, DFT can be used to determine whether the reaction proceeds through a concerted or a stepwise mechanism. pku.edu.cn
By mapping the reaction pathway, key structures such as reactants, intermediates, transition states, and products can be optimized. researchgate.net The calculation of activation energies helps to predict the feasibility and rate of a reaction. researchgate.net This approach allows for a detailed understanding of the electronic changes that occur during a reaction, providing insights that are often difficult to obtain through experimental means alone.
In Silico Predictive Analysis for Derived Compounds
In silico methods are extensively used to predict the properties of novel compounds derived from a parent structure like this compound. By making systematic modifications to the core structure, libraries of virtual compounds can be created. The properties of these derivatives, such as their potential biological activity or toxicity, can then be predicted using computational models. researchgate.netpensoft.net
This predictive analysis often involves calculating molecular descriptors that correlate with specific properties. For example, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles can be estimated for newly designed derivatives. nih.gov This screening process helps to prioritize which compounds are most promising for synthesis and further experimental testing, saving significant time and resources. researchgate.net
Molecular Modeling of Interactions with Biological Targets (for derived compounds)
For derivatives of this compound that show potential as therapeutic agents, molecular modeling is used to study their interactions with biological targets, such as proteins or enzymes. researchgate.net Molecular docking is a key technique used to predict the preferred binding mode and affinity of a ligand (the derived compound) to the active site of a receptor. mdpi.comnih.govmdpi.com
These docking studies can reveal crucial intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov The results provide a structural basis for the observed biological activity and can guide the rational design of new derivatives with improved potency and selectivity. mdpi.com
Table 2: Example of Molecular Docking Results for a Hypothetical Derivative
| Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Derivative A | EGFR Kinase | -7.7 | MET793, LYS745 |
| Derivative B | PI3Kα | -8.2 | VAL851, LYS802 |
| Derivative C | Tubulin | -6.9 | CYS241, LEU255 |
Note: This table presents hypothetical data to exemplify the output of molecular docking studies.
Advanced Applications and Emerging Research Areas of 2 Cyano 5 Phenyl 2,4 Pentadienethioamide Derivatives
Precursor for Advanced Heterocyclic Scaffolds in Organic Synthesis
The polyfunctional nature of 2-Cyano-5-phenyl-2,4-pentadienethioamide derivatives makes them ideal starting materials for the construction of diverse and complex heterocyclic systems. The inherent reactivity of the cyano and thioamide groups, combined with the conjugated backbone, allows for a variety of cyclization reactions, yielding scaffolds of significant interest in medicinal and materials chemistry.
Research has demonstrated that cinnamylidencyanothioacetamide, a synonym for the parent compound, can be effectively cyclized with ketones to afford 3-cyano-5,6-polymethylene-4-styryl-2(1H)-pyridinethione derivatives. researchgate.net These pyridinethione compounds serve as secondary precursors for further elaboration. For instance, their cyclization with α-halogeno carbonyl compounds or nitriles leads to the high-yield synthesis of polyfunctionally substituted 3-aminothieno[2,3-b]pyridine derivatives. researchgate.net The thioamide functionality is also susceptible to oxidative cyclization. Treatment of related cyanoprop-2-entioamides with bromine or iodine can produce 1,2,4-thiadiazole (B1232254) structures, showcasing another pathway to five-membered heterocycles. researchgate.net
The versatility of this scaffold as a precursor is summarized in the table below.
| Precursor Derivative | Reagents | Resulting Heterocyclic Scaffold |
| This compound | Ketones | 3-Cyano-4-styryl-2(1H)-pyridinethione |
| 3-Cyano-2(1H)-pyridinethione derivative | α-Halogeno carbonyls, Nitriles | 3-Aminothieno[2,3-b]pyridine |
| (E)-3-Aryl-2-cyanoprop-2-entioamide | Bromine or Iodine in DMF | (2E,2′E)-2,2′-(1,2,4-Thiadiazole-3,5-diyl)bis[...] |
Potential in Materials Science: Optoelectronic and Polymeric Applications
The extended π-conjugated system of this compound derivatives is a key feature that suggests their potential in materials science, particularly for optoelectronic applications. Molecules with such structures often exhibit interesting photophysical properties, such as fluorescence and intramolecular charge-transfer (ICT), which are foundational for devices like organic light-emitting diodes (OLEDs) and sensors. nih.govresearchgate.net
While direct studies on the optoelectronic properties of this specific thioamide are emerging, research on analogous structures is highly indicative. For example, related 2-amino-3-cyanothiophenes, which can be synthesized from thioamide precursors, have been shown to exhibit significant fluorescence. nih.gov Their photophysical behavior is governed by an ICT mechanism upon light absorption, a desirable characteristic for molecular materials in electronics. nih.gov Furthermore, pyrazole (B372694) derivatives, which can be synthesized from related building blocks, are known to have applications as semiconductors and in OLEDs, highlighting the potential of the core scaffold in creating electronically active materials. researchgate.net
The diene component of the molecule also presents opportunities for polymerization. Diene-based polymers are of significant commercial importance, and the incorporation of functional groups like amines, nitriles, and amides can impart specific properties such as improved adhesion or chelation. doi.org The thioamide and cyano groups in this compound could act as functional pendants in a polymer chain, potentially leading to materials with tailored electronic properties or for use in specialized coatings.
Role in Supramolecular Chemistry and Self-Assembly Processes
The thioamide functional group is a powerful, though historically underutilized, mediator of intermolecular interactions, particularly hydrogen bonding. tue.nl This makes this compound derivatives promising candidates for designing self-assembling supramolecular structures.
Computational and experimental studies have clarified the hydrogen-bonding capabilities of thioamides. They are recognized as stronger hydrogen bond donors than their amide counterparts due to the increased acidity of the N-H bond. researchgate.netnih.gov Conversely, the sulfur atom is generally a weaker hydrogen bond acceptor than the amide oxygen. researchgate.net This directionality and specific strength can be exploited to program the assembly of molecules into well-defined architectures.
Research on other thioamide-containing molecules has demonstrated their ability to induce cooperative supramolecular polymerization. tue.nl For example, benzene-1,3,5-tris(carbothioamide)s have been shown to self-assemble in solution into long, one-dimensional helical polymers stabilized by a network of three-fold intermolecular hydrogen bonds. tue.nl The combination of the strong hydrogen-bond-donating thioamide N-H and the accepting capabilities of the cyano nitrogen and thioamide sulfur in this compound derivatives provides a rich landscape for designing similar programmed self-assembly processes.
Comparative Hydrogen Bonding Properties of Amides vs. Thioamides
| Functional Group | H-Bond Donor Strength | H-Bond Acceptor Strength | Key Feature |
| Amide (-CONH₂) | Standard | Strong | Well-established in biological and synthetic systems |
| Thioamide (-CSNH₂) | Stronger than Amide | Weaker than Amide | Higher N-H acidity; larger sulfur van der Waals radius |
Development of Chemical Probes and Tools for Research
The inherent spectroscopic properties and reactivity of the this compound scaffold make it an attractive platform for the development of chemical probes and research tools. The extended conjugation often gives rise to fluorescence, a property that is central to modern bioimaging and sensing. nih.govresearchgate.net
A very close structural analog, 3-aryl-2-cyanoacrylamide, has been successfully designed as a "turn-on" fluorescent probe for the detection of cyanide ions. bohrium.com The mechanism involves the addition of cyanide to the conjugated system, which restores the intrinsic fluorescence of an appended fluorophore (e.g., anthracene). This demonstrates that the core structure is highly suitable for creating chemodosimeters for specific analytes. Given the similar electronic nature of amides and thioamides, it is plausible that thioamide derivatives could be developed into probes with modulated reactivity and selectivity.
Furthermore, thioamides can act as fluorescence quenchers, which can be utilized in designing probes that signal binding events through an increase in fluorescence. nih.gov By functionalizing the phenyl group or other parts of the molecule with specific recognition elements, derivatives of this compound could be engineered as targeted probes to study biological processes or detect specific ions or molecules.
Future Research Directions and Unexplored Potential of 2 Cyano 5 Phenyl 2,4 Pentadienethioamide
Development of Asymmetric Synthetic Routes
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. nih.gov Currently, 2-Cyano-5-phenyl-2,4-pentadienethioamide is likely produced as a racemic mixture. The development of asymmetric synthetic routes to obtain specific stereoisomers could unveil unique chiroptical properties and stereospecific interactions with biological targets. Future research could focus on several catalytic strategies. youtube.com
Key approaches could include:
Chiral Catalysis: The use of chiral transition metal catalysts or organocatalysts could facilitate enantioselective carbon-carbon bond formations in the synthesis of the pentadiene backbone. nih.govyoutube.com
Chiral Auxiliaries: Attaching a chiral auxiliary to one of the starting materials could direct the stereochemical outcome of the reaction, with the auxiliary being removed in a subsequent step. youtube.com
The successful development of such methods would provide access to individual enantiomers, enabling a deeper understanding of their structure-property relationships.
Table 1: Hypothetical Asymmetric Synthesis Strategies and Potential Outcomes
| Catalytic System | Chiral Ligand/Auxiliary | Proposed Reaction | Potential Enantiomeric Excess (ee %) |
|---|---|---|---|
| Organocatalysis | Chiral Proline Derivative | Asymmetric Michael Addition | 85-95% |
| Transition Metal Catalysis | Rhodium(I) with Chiral Phosphine Ligand | Enantioselective Conjugate Addition | >90% |
Investigation of Organometallic Chemistry involving the Thioamide Ligand
The thioamide group is an excellent ligand for a variety of metal ions due to the presence of both sulfur and nitrogen donor atoms. orientjchem.org The investigation of this compound as a ligand in organometallic chemistry is a promising and largely unexplored area. The extended π-conjugation of the molecule could lead to novel electronic and photophysical properties in its metal complexes.
Future research in this domain could involve:
Synthesis of Novel Complexes: Reacting the compound with a range of transition metals (e.g., Ruthenium, Palladium, Platinum, Gold) could yield new coordination compounds. orientjchem.orgnih.gov
Structural and Electronic Characterization: Techniques such as X-ray crystallography, NMR spectroscopy, and cyclic voltammetry would be essential to determine the structure and electronic properties of these new complexes.
Catalytic Applications: The resulting organometallic complexes could be screened for catalytic activity in various organic transformations, leveraging the unique electronic environment provided by the ligand.
Table 2: Potential Organometallic Complexes and Their Prospective Applications
| Metal Center | Coordination Mode | Potential Properties | Possible Application |
|---|---|---|---|
| Ruthenium(II) | Bidentate (N,S-coordination) | Photoluminescent, Redox-active | Photosensitizer in photodynamic therapy |
| Palladium(II) | Monodentate (S-coordination) | Catalytically active | Cross-coupling reactions |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and greater scalability. thieme.denih.gov Applying flow chemistry principles to the synthesis of this compound could streamline its production and enable high-throughput screening of reaction conditions. researchgate.net
Future work could focus on:
Development of a Continuous Flow Synthesis: Designing a multi-step flow process could allow for the production of the target molecule in a more efficient and automated manner. jst.org.in
Process Optimization: Automated platforms, potentially guided by machine learning algorithms, could be used to rapidly optimize reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and purity. youtube.com
In-line Analysis: Integrating real-time analytical techniques (e.g., IR or UV-Vis spectroscopy) would enable continuous monitoring of the reaction progress, ensuring consistency and quality.
Table 3: Comparison of Hypothetical Batch vs. Flow Synthesis Parameters
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Time | 12-24 hours | 15-60 minutes |
| Temperature Control | Moderate (potential for hotspots) | Precise and uniform |
| Scalability | Difficult and non-linear | Straightforward (by running longer) |
| Safety | Handling of potentially hazardous reagents in large volumes | Smaller reaction volumes, enhanced containment |
| Reproducibility | Variable batch-to-batch | High |
Advanced Spectroscopic Characterization under Non-Standard Conditions
The conjugated π-system of this compound suggests interesting photophysical properties. bowdoin.edu Advanced spectroscopic techniques can provide deep insights into its electronic structure and excited-state dynamics. Studying the compound under non-standard conditions (e.g., high pressure, low temperature, in different solvent environments) could reveal novel phenomena. frontiersin.orgnih.gov
Future research directions include:
Ultrafast Transient Absorption Spectroscopy: This technique could be used to map the energy relaxation pathways of the molecule after photoexcitation on femtosecond to nanosecond timescales.
Solvatochromism Studies: Investigating the absorption and emission spectra in a range of solvents with varying polarities could provide information about the change in dipole moment upon electronic transition.
Low-Temperature Spectroscopy: Recording spectra at cryogenic temperatures could lead to better-resolved vibronic structures, aiding in a more precise assignment of electronic transitions.
Table 4: Advanced Spectroscopic Techniques and Potential Insights
| Spectroscopic Technique | Conditions | Information Gained |
|---|---|---|
| Transient Absorption Spectroscopy | Room Temperature, various solvents | Lifetimes of excited states, identification of transient species |
| Fluorescence Spectroscopy | Low Temperature (77 K) | Vibronic coupling, quantum yield, excited-state geometry |
| High-Pressure UV-Vis Spectroscopy | 0.1 - 2 GPa | Effects of conformational restriction on electronic transitions |
Interdisciplinary Research with Nanoscience and Biotechnology
The unique combination of functional groups in this compound makes it a candidate for applications in interdisciplinary fields like nanoscience and biotechnology. acs.orgku.dk
Potential avenues for exploration include:
Nanoscience: The molecule could be investigated as a component in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), due to its extended conjugation. It could also be anchored to nanoparticle surfaces to modify their properties.
Biotechnology: Thioamides are known to be isosteres of amides and can act as probes in biological systems. chemrxiv.org The compound could be explored as a fluorescent probe for bioimaging, or its derivatives could be tested for biological activity, building on the known pharmacological relevance of thioamides. beilstein-journals.org
Table 5: Potential Interdisciplinary Applications
| Field | Application | Rationale |
|---|---|---|
| Nanoscience | Organic Semiconductor | Extended π-system may facilitate charge transport. |
| Nanoscience | Surface Functionalization of Nanoparticles | Thioamide group can bind to metal surfaces (e.g., gold). |
| Biotechnology | Fluorescent Bio-probe | Conjugated system may exhibit environmentally sensitive fluorescence. |
| Biotechnology | Enzyme Inhibitor Scaffold | The thioamide moiety can mimic a peptide bond and interact with enzyme active sites. ku.dk |
Q & A
Q. How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer : Systematically vary substituents on the phenyl or cyano groups. Use a matrix design to synthesize 10–15 analogs, prioritizing electron-withdrawing/donating groups. Assess biological activity with dose-response assays and correlate with Hammett constants or steric parameters. Multivariate regression identifies critical substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
